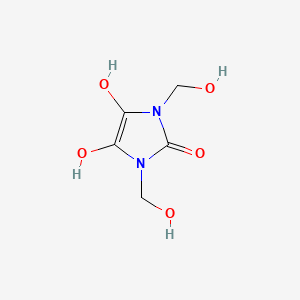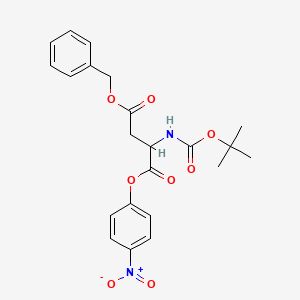![molecular formula C15H21NO6S B13402006 Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure, featuring a benzyl group, a methylsulfonyloxy group, and an aminoacetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . Similarly, the synthesis of our compound would involve the reaction of a suitable carboxylic acid derivative with an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such esters often involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral odor, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is unique due to its complex structure, which includes multiple functional groups
属性
分子式 |
C15H21NO6S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18) |
InChI 键 |
DXQVFSHKIICNIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
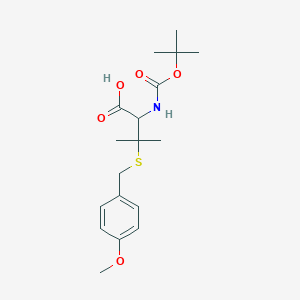
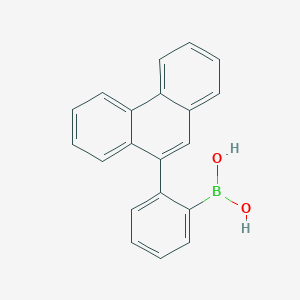


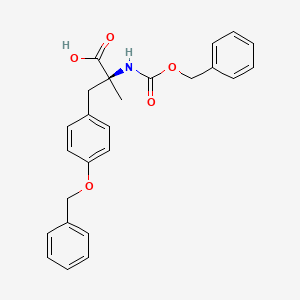
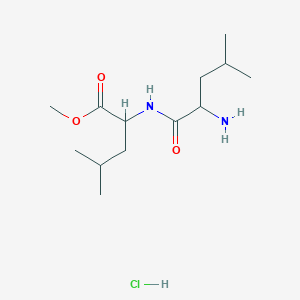

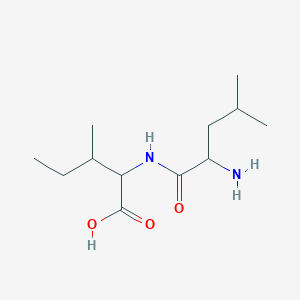
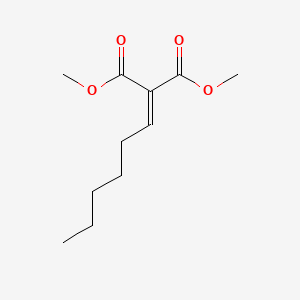
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
